(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(8-12)7-10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRFSKNSANGNGB-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Literature Review of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine in Drug Discovery: A Senior Application Scientist's Perspective
Introduction
In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Chiral amines, as a structural class, represent a cornerstone in medicinal chemistry, with a significant percentage of small-molecule pharmaceuticals incorporating this motif.[1][2] Their stereochemistry is paramount, often dictating the molecule's interaction with biological targets and, consequently, its efficacy and safety profile.[3][4][5] This in-depth technical guide focuses on (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine , a chiral amine that, while not extensively studied itself, possesses a combination of structural features—a chiral 2-methylpropan-1-amine backbone and a 4-methoxyphenyl moiety—that are prevalent in numerous biologically active compounds.
This document will serve as a comprehensive literature review and a forward-looking guide for researchers, scientists, and drug development professionals. We will delve into the strategic importance of its constituent pharmacophores, propose robust stereoselective synthetic strategies, and, guided by structure-activity relationship (SAR) studies of analogous compounds, predict its potential biological profile and therapeutic applications.
The Chiral Amine Moiety: A Cornerstone in Medicinal Chemistry
The significance of chirality in drug design cannot be overstated. Biological systems, being inherently chiral, often exhibit stereospecific interactions with drug molecules.[3] The two enantiomers of a chiral drug can have markedly different pharmacological, pharmacokinetic, and toxicological properties.[5] Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals due to their ability to form key hydrogen bonds and ionic interactions with biological targets such as receptors and enzymes.[2] The precise three-dimensional arrangement of the amine group and adjacent substituents is critical for molecular recognition and subsequent biological response.
The presence of a stereogenic center, as in (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, offers the potential for highly selective interactions with biological macromolecules, a desirable attribute for minimizing off-target effects and enhancing therapeutic indices. The development of efficient asymmetric synthetic methods to access enantiomerically pure amines is, therefore, a critical focus in modern organic and medicinal chemistry.[1][6][7]
The 4-Methoxyphenyl Group: A Privileged Pharmacophore
The 4-methoxyphenyl group is a frequently encountered substituent in medicinal chemistry, and its prevalence is not coincidental.[8][9] This moiety confers several advantageous properties to a drug candidate:
-
Metabolic Stability: The methoxy group can block positions susceptible to oxidative metabolism, thereby increasing the metabolic stability and half-life of a compound.
-
Improved Physicochemical Properties: The methoxy group can favorably modulate a molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.[8]
-
Enhanced Target Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and the entire moiety can engage in favorable van der Waals and hydrophobic interactions within a binding pocket.[9]
-
Modulation of Electronic Properties: The electron-donating nature of the methoxy group can influence the electronic properties of the aromatic ring, which can be critical for π-π stacking interactions with aromatic residues in a protein target.
The presence of the 4-methoxyphenyl group in the target molecule suggests the potential for favorable pharmacokinetic properties and potent interactions with biological targets.
Stereoselective Synthesis Strategies
The enantioselective synthesis of chiral amines is a well-developed field, offering multiple robust strategies to obtain the desired (R)-enantiomer of 3-(4-Methoxyphenyl)-2-methylpropan-1-amine with high purity.[1][7] A plausible and efficient synthetic approach would involve the asymmetric reduction of a prochiral precursor.
Proposed Synthetic Workflow: Asymmetric Reductive Amination
A highly effective and atom-economical method for the synthesis of chiral amines is asymmetric reductive amination.[7] This approach involves the condensation of a ketone with an amine source, followed by the stereoselective reduction of the resulting imine.
Below is a conceptual workflow for the synthesis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine:
Caption: Proposed workflow for the asymmetric synthesis of the target molecule.
Detailed Experimental Protocol: Asymmetric Hydrogenation of an Imine
The following protocol is a representative, non-validated example of how the asymmetric synthesis could be approached, based on established methodologies for similar transformations.[7]
Step 1: In Situ Imine Formation
-
To a solution of 4-methoxyphenylacetone (1.0 eq) in a suitable solvent (e.g., methanol or toluene) is added an ammonia source (e.g., ammonium acetate, 1.5 eq).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine in situ.
Step 2: Asymmetric Hydrogenation
-
In a separate vessel, a chiral catalyst is prepared by dissolving a rhodium or iridium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a derivative of BINAP or Josiphos) in a degassed solvent.
-
The solution from Step 1 is transferred to a high-pressure autoclave.
-
The pre-formed chiral catalyst (0.1-1 mol%) is added to the reaction mixture.
-
The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 bar).
-
The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours, or until completion as monitored by an appropriate analytical technique (e.g., GC-MS or HPLC).
Step 3: Work-up and Purification
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., 1 M NaOH) to remove the catalyst and any acidic byproducts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine.
Validation: The enantiomeric excess of the final product should be determined by chiral HPLC analysis.
Predicted Biological Profile and Potential Applications (SAR-guided)
Table 1: Structure-Activity Relationship (SAR) of Phenethylamine Analogs and Predicted Implications
| Structural Feature | Observation in Analogs | Predicted Implication for (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine |
| 4-Methoxy Substitution | In many phenethylamine series, a 4-methoxy group is associated with affinity for serotonin receptors, particularly the 5-HT₂A subtype.[13][14] | Potential activity as a modulator of serotonergic systems. |
| α-Methyl Group | The presence of an α-methyl group (as in amphetamine) can increase metabolic stability and enhance activity at monoamine transporters (e.g., DAT, NET). | Potential for activity as a monoamine reuptake inhibitor or releasing agent. |
| (R)-Stereochemistry | The stereochemistry at the α-carbon is often critical for receptor or transporter interaction. For many phenethylamines, the (R)-enantiomer exhibits higher potency. | The (R)-configuration is likely to be the more active enantiomer at its primary biological target. |
| Primary Amine | A primary amine is a common feature in many endogenous neurotransmitters and is crucial for interaction with their respective targets. | The primary amine will likely be a key pharmacophoric element for target binding. |
Based on this SAR analysis, (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is predicted to have potential activity as a modulator of monoaminergic systems. This could translate to therapeutic applications in areas such as:
-
Central Nervous System (CNS) Disorders: Given the prevalence of phenethylamine scaffolds in drugs targeting CNS disorders, this compound could be a lead for developing treatments for depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD).[10][15]
-
Neuropathic Pain: Some modulators of monoaminergic systems have shown efficacy in the treatment of neuropathic pain.
-
Appetite Suppression: Certain phenethylamine derivatives have been developed as anorectics.
Experimental Protocols for Biological Evaluation
To validate the predicted biological profile, a systematic screening of the synthesized (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is essential. The following are high-level, exemplary protocols for initial in vitro screening.
Protocol 1: Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.
-
Binding Assay:
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
-
Data Analysis: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis.
Protocol 2: Functional Uptake Assays
Objective: To assess the functional activity of the test compound as an inhibitor of monoamine uptake.
-
Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.
-
Uptake Assay:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Initiate the uptake reaction by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
-
Data Analysis: Lyse the cells and quantify the intracellular radioactivity. The IC₅₀ values for uptake inhibition are determined.
Conclusion and Future Perspectives
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine represents a promising, yet underexplored, chemical entity in the vast landscape of drug discovery. Its structural composition, featuring a chiral amine and a 4-methoxyphenyl group, suggests a favorable profile for CNS-related therapeutic applications. The well-established methodologies for the asymmetric synthesis of chiral amines provide a clear path for its efficient and stereoselective preparation.
Future research should focus on the synthesis of this compound and its comprehensive biological evaluation, starting with the proposed in vitro assays. Further derivatization of the core structure, guided by the initial biological data, could lead to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The exploration of this and similar chiral amine scaffolds holds significant potential for advancing the development of new medicines for a range of debilitating diseases.
References
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - KoreaScience. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. Available at: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. Available at: [Link]
-
The Essential Role of Chiral Amines in Drug Discovery and Development. Available at: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]
-
Synthesis and biological evaluation of methoxyphenyl porphyrin derivatives as potential photodynamic agents - PubMed. Available at: [Link]
-
Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship -Biomolecules & Therapeutics - KoreaScience. Available at: [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Available at: [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl) - RSC Publishing. Available at: [Link]
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer - MDPI. Available at: [Link]
-
The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC. Available at: [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review - PMC - NIH. Available at: [Link]
-
The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Available at: [Link]
-
The significance of chirality in drug design and development - PubMed - NIH. Available at: [Link]
-
Clinical Importance of Chirality in Drug Design and Pharmaceutica - Longdom Publishing. Available at: [Link]
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents.
-
The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. Available at: [Link]
-
Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC. Available at: [Link]
-
The role of the methoxy group in approved drugs - PubMed. Available at: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. Available at: [Link]
-
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Available at: [Link]
-
Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides | Journal of the American Chemical Society. Available at: [Link]
-
Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation- Biotransamination Sequential Process. Available at: [Link]
-
Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC. Available at: [Link]
-
Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed. Available at: [Link]
- Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
-
Stereoselective Formation of Amines: Wei Li Xumu Zhang Editors | PDF - Scribd. Available at: [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents.
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. The significance of chirality in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 12. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 14. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety, Handling, and Toxicological Profile of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
This technical guide details the safety, handling, and toxicological profile of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine , a chiral primary amine intermediate often utilized in the synthesis of renin inhibitors (e.g., Aliskiren analogs) and other peptidomimetics.
Executive Summary
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a specialized chiral building block. As a primary aliphatic amine with a lipophilic aryl-alkyl tail, it presents specific hazards related to corrosivity , skin sensitization , and acute toxicity . This guide synthesizes data from structural analogs and functional group analysis (SAR) to establish a robust safety protocol for research and development environments.
Critical Hazard Flags:
-
GHS Classification: Skin Corrosion 1B / Eye Damage 1 (High Probability).
-
Reactivity: Incompatible with strong oxidizers, acid chlorides, and anhydrides; hygroscopic.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Understanding the structural basis of toxicity is the first step in risk mitigation.
| Property | Detail |
| Chemical Name | (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine |
| Synonyms | (R)-2-Methyl-3-(p-anisyl)propylamine; (2R)-1-Amino-2-methyl-3-(4-methoxyphenyl)propane |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Chirality | (R)-Enantiomer (Specific rotation is solvent-dependent) |
| Physical State | Colorless to pale yellow oil (tends to solidify or wax upon cooling) |
| Boiling Point | ~270°C (Predicted at 760 mmHg) |
| pKa (Conjugate Acid) | ~10.0 ± 0.5 (Predicted based on primary amine) |
| LogP | ~1.9 – 2.2 (Lipophilic) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (basic pH).[1] |
Hazard Identification (GHS Classification)
Note: Specific regulatory data for this enantiomer is limited. The classification below is derived from Structure-Activity Relationships (SAR) of analogous phenethylamine and phenylpropylamine derivatives.
GHS Label Elements[1]
-
Signal Word: DANGER
-
Pictograms:
- (Corrosion)
- (Irritant)
Hazard Statements
-
H314: Causes severe skin burns and eye damage.
-
H302: Harmful if swallowed.[2]
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation.
Precautionary Statements (Selected)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[2] Rinse skin with water [or shower].[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]
Toxicological Profile
Mechanism of Toxicity
The toxicity of this compound is driven by two moieties:
-
Primary Amine (-NH₂): High basicity (pKa ~10) leads to saponification of membrane lipids and protein denaturation upon contact, causing chemical burns.
-
Lipophilic Tail (Methoxy-Phenyl-Alkyl): Facilitates penetration through the stratum corneum and cell membranes, potentially increasing systemic absorption compared to smaller amines.
Acute Toxicity Data (Analog-Based)
-
Oral (Rat): LD50 estimated between 500 – 1500 mg/kg (Category 4).
-
Dermal (Rabbit): Likely corrosive.[2] Prolonged contact may cause necrosis.
-
Inhalation: Vapors or mists are highly irritating to the upper respiratory tract (mucous membranes).
Target Organ Toxicity
-
Respiratory System: Inhalation of aerosols can cause chemical pneumonitis.
-
Eyes: Risk of permanent corneal opacification if not treated immediately.
Safe Handling & Exposure Controls
Engineering Controls
-
Primary: Process must be carried out in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.
-
Secondary: Local exhaust ventilation (LEV) for rotary evaporation or weighing steps.
Personal Protective Equipment (PPE) Decision Tree
Figure 1: PPE Selection Logic based on operational risk.
Storage & Stability[1]
-
Atmosphere: Store under Argon or Nitrogen. The amine reacts with atmospheric CO₂ to form carbamates (white crust).
-
Temperature: 2°C to 8°C (Refrigerated).
-
Incompatibilities: Acids, Acid Chlorides, Chloroformates, Strong Oxidizers (e.g., Permanganates).
Experimental Protocols: Synthesis & Neutralization
Synthesis Safety Workflow (Reductive Amination Context)
When synthesizing this compound (e.g., from the corresponding aldehyde or nitrile), the reduction step often involves Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation.
Protocol: Quenching & Isolation
-
Cooling: Cool reaction mixture to -10°C.
-
Fieser Quench: If LiAlH4 was used, add water, 15% NaOH, and water in a 1:1:3 ratio dropwise to control hydrogen evolution.
-
Extraction: Dilute with Diethyl Ether or MTBE. The amine will be in the organic phase.
-
Acid-Base Purification (Self-Validating Step):
-
Extract organic layer with 1M HCl (Amine moves to Aqueous phase).
-
Wash Aqueous phase with Ether (Removes non-basic impurities).
-
Basify Aqueous phase with 6M NaOH to pH > 12 (Amine oils out).
-
Re-extract into DCM. This ensures only the basic amine is isolated.
-
Waste Disposal
-
Neutralization: Dissolve waste amine in a combustible solvent and neutralize with dilute sulfuric acid to form the sulfate salt before disposal.
-
Stream: Dispose of as "Organic Waste - Basic/Corrosive".
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse immediately with water for 15+ minutes. Lift eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing.[2] Wash with soap and water. Do not use solvents (increases absorption). |
| Inhalation | Move to fresh air.[2][3] If breathing is labored, administer oxygen (trained personnel only). |
| Fire | Use CO₂, Dry Chemical, or Alcohol-Resistant Foam.[2] Do not use water jet (may spread the oil). |
References
-
PubChem. Compound Summary: 3-(4-Methoxyphenyl)propylamine (Analog).[4] National Library of Medicine. Available at: [Link]
-
ECHA. Registration Dossier: Amines, liquid, corrosive, n.o.s. European Chemicals Agency. Available at: [Link]
-
Organic Syntheses. Preparation of Secondary Amines from Primary Amines. Org.[5] Synth. 2002, 79, 186. Available at: [Link]
Sources
An In-depth Technical Guide to (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine: Physicochemical Properties, Synthesis, and Chiral Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical characteristics, a proposed synthetic pathway, and detailed analytical methodologies for the chiral amine, (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical, field-proven protocols.
Core Molecular and Physicochemical Profile
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a chiral primary amine featuring a 4-methoxyphenyl moiety. The presence of a stereocenter at the C2 position necessitates stereospecific analytical methods for its characterization and quality control, a critical aspect in pharmaceutical development where enantiomers can exhibit distinct pharmacological and toxicological profiles.
Molecular Structure and Properties
The fundamental attributes of the molecule are summarized below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties are predicted based on its structural isomer, 1-(4-methoxyphenyl)-2-methylpropan-2-amine, due to a lack of specific experimental data for the title compound.
| Property | Value | Source |
| IUPAC Name | (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine | - |
| Molecular Formula | C₁₁H₁₇NO | - |
| Molecular Weight | 179.26 g/mol | [1] |
| CAS Number | Not explicitly found for (2R) enantiomer. Isomer: 56490-94-9 | [1] |
| Predicted Boiling Point | 269.4 ± 15.0 °C | [1] |
| Predicted pKa | 10.00 ± 0.25 | [1] |
| Predicted Density | 0.979 ± 0.06 g/cm³ | [1] |
Diagram: Molecular Structure of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
Caption: 2D representation of the chiral molecule.
Proposed Synthesis Pathway: Reductive Amination
A robust and scalable synthesis for (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be conceptualized via the reductive amination of a suitable ketone precursor. This method is widely employed in pharmaceutical chemistry for its efficiency and control over the introduction of amine functionalities. A plausible precursor for this synthesis is 4-(4-methoxyphenyl)butan-2-one.
Theoretical Synthesis Workflow
The synthesis involves two key transformations: the formation of an intermediate imine or enamine, followed by a stereoselective reduction to yield the desired (R)-enantiomer.
Caption: Proposed reductive amination pathway.
Experimental Considerations
-
Imine Formation: The reaction of the ketone with an ammonia source is typically carried out in a suitable solvent like methanol or ethanol. The removal of water is crucial to drive the equilibrium towards the imine product.
-
Stereoselective Reduction: The critical step for establishing the (R)-stereochemistry is the reduction of the imine. This can be achieved using chiral reducing agents or through asymmetric catalytic hydrogenation. The choice of catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) is paramount for achieving high enantiomeric excess.
-
Work-up and Purification: Following the reduction, an aqueous work-up is necessary to remove inorganic byproducts. The crude product is then typically purified using column chromatography on silica gel to isolate the desired amine.
Analytical Characterization: A Focus on Chiral Purity
The analysis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine requires methods that can not only confirm its identity and purity but also quantify its enantiomeric excess. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this purpose.[2]
Chiral HPLC Method Development
The separation of enantiomers on a CSP is based on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times.[3] Polysaccharide-based CSPs are often a good starting point for method development for chiral amines.[4]
Protocol: Chiral HPLC Analysis
-
Column Selection:
-
Initial Screening Column: A polysaccharide-based CSP such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate) is a versatile first choice.
-
Rationale: These phases offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for resolving a wide variety of chiral compounds.[4]
-
-
Mobile Phase Preparation:
-
Normal Phase Mode: A mixture of n-hexane and a polar modifier like 2-propanol or ethanol is typically used. A common starting gradient is 90:10 (v/v) n-hexane:2-propanol.
-
Additive: For basic compounds like amines, the addition of a small amount of an amine modifier, such as 0.1% (v/v) diethylamine, to the mobile phase is crucial.
-
Rationale: The additive helps to improve peak shape and reduce tailing by competing with the analyte for active sites on the silica surface of the stationary phase.[3]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (or controlled room temperature).
-
Detection Wavelength: The methoxyphenyl group provides a chromophore suitable for UV detection, typically around 225 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Alternative and Confirmatory Techniques
-
Gas Chromatography (GC): Chiral GC using columns with cyclodextrin-based stationary phases can also be an effective method for enantiomeric separation, particularly for volatile amines.[5]
-
Mass Spectrometry (MS): Coupling HPLC or GC to a mass spectrometer (LC-MS or GC-MS) provides definitive structural confirmation and can be used for sensitive quantification.[6]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a foundational framework for the synthesis and analysis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. The emphasis on stereoselective synthesis and chiral analysis underscores the critical importance of enantiomeric purity in the context of pharmaceutical research and development. The provided protocols, grounded in established analytical principles, offer a robust starting point for scientists working with this and related chiral molecules.
References
-
Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 196-204. Available at: [Link]
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 838-858. Available at: [Link]
-
Home Sunshine Pharma. (n.d.). 1-(4-methoxyphenyl)-2-methylpropan-2-amine CAS 56490-94-9. Available at: [Link]
Sources
- 1. 1-(4-methoxyphenyl)-2-methylpropan-2-amine CAS 56490-94-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. gcms.cz [gcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
Role of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine in chiral amine research
The following technical guide details the structural significance, synthesis, and application of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine , a privileged chiral scaffold in medicinal chemistry.
A Technical Guide to (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine[1]
Executive Summary
The compound (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine represents a critical class of "beta-branched" chiral amines.[1] Unlike linear amines, the introduction of a methyl group at the C2 (beta) position introduces significant steric bulk that restricts conformational freedom and sterically hinders metabolic degradation by Monoamine Oxidases (MAO).[1]
This specific scaffold is a key intermediate in the synthesis of Renin Inhibitors , Peptidomimetics , and GPCR Ligands (specifically Melatonin and Adrenergic receptor modulators).[1] Its synthesis is a benchmark for modern Biocatalysis (Transaminases) and Asymmetric Hydrogenation , serving as a model for "Green Chemistry" in pharmaceutical manufacturing.[1]
Structural Analysis & Pharmacophore Relevance[1][2]
The molecule consists of three distinct pharmacophoric elements:
-
Primary Amine (Head): A canonical hydrogen-bond donor/acceptor, critical for ionic interactions with Aspartate residues in GPCR binding pockets (e.g., Asp113 in β-adrenergic receptors).[1]
-
Chiral Beta-Methyl (Linker): The (2R)-methyl group creates a "kink" in the alkyl chain.[1] This mimics the side chains of Isoleucine or Valine in peptide mimetics but without the hydrolyzable amide bond.
-
4-Methoxyphenyl (Tail): An electron-rich aromatic system that engages in
stacking or cation- interactions within hydrophobic pockets (e.g., the S1/S3 pockets of proteases).[1]
Metabolic Stability Profile
The beta-methyl group serves as a "metabolic shield."[1] Standard primary amines are rapidly oxidized by MAO to aldehydes.[1] The steric hindrance provided by the (2R)-methyl group adjacent to the amine significantly reduces the reaction rate of
Synthesis Strategies: The "Green" vs. "Classical" Approach
High-enantiopurity synthesis of beta-branched amines is challenging due to the risk of racemization at the alpha-position of the precursor aldehyde.[1] Below are the two dominant industrial routes.
Route A: Biocatalytic Transamination (Recommended)
This route uses
-
Substrate: 3-(4-Methoxyphenyl)-2-methylpropanal (Canthoxal).[1]
-
Enzyme: (R)-selective
-Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1] -
Amine Donor: Isopropylamine (IPA) or Alanine.[1]
Mechanism: The enzyme facilitates a PLP-dependent transfer of the amino group.[1] The equilibrium is driven to the product side by removing the coproduct (Acetone or Pyruvate).
Route B: Asymmetric Hydrogenation
This route involves the reduction of an allylic amine or enamide precursor using a chiral Ruthenium or Rhodium catalyst.[1]
-
Precursor: 2-Methyl-3-(4-methoxyphenyl)prop-2-en-1-amine.[1]
-
Catalyst: [Rh(COD)(DuPhos)]BF4 or [Ru(BINAP)].[1]
-
Conditions: 50 bar H2, MeOH, 25°C.
Experimental Workflow: Biocatalytic Synthesis
Standard Operating Procedure (SOP) for Lab-Scale Synthesis (10g scale)
Materials
-
Substrate: 3-(4-Methoxyphenyl)-2-methylpropanal (purity >98%).
-
Biocatalyst: ATA-117 (Codexis) or equivalent (R)-selective transaminase.[1]
-
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Donor: Isopropylamine (1M solution in buffer).[1]
Protocol
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.5). Add PLP (1 mM final concentration).[1]
-
Substrate Loading: Dissolve 10g of aldehyde in 20 mL DMSO (co-solvent). Add to the buffer slowly to prevent crashing out.
-
Enzyme Addition: Add 200 mg of lyophilized Transaminase powder.
-
Reaction: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
In-Process Control (IPC): Monitor conversion via HPLC.
-
Workup:
-
Acidify to pH 2.0 with 6M HCl (to protonate the amine and keep it in the aqueous phase).
-
Extract unreacted aldehyde with Methyl tert-butyl ether (MTBE) x2.[1] Discard organic layer.[1]
-
Basify aqueous layer to pH 12.0 with 10M NaOH.[1]
-
Extract the product amine with Ethyl Acetate (3 x 50 mL).[1]
-
Dry over MgSO4 and concentrate in vacuo.
-
Expected Yield: 8.5g (85%) Enantiomeric Excess: >99% (R)[1]
Visualization: Synthesis Pathways
Figure 1: Biocatalytic transamination pathway converting the aldehyde precursor to the chiral amine with high atom economy.[1]
Analytical Validation (Quality Control)[1]
To ensure the "Trustworthiness" of the synthesis, the enantiomeric excess (ee) must be validated using a self-validating chiral HPLC method.[1]
Method Parameters:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 225 nm (absorption max of anisyl group).[1]
-
Retention Times:
-
(S)-Isomer: ~8.5 min[1]
-
(R)-Isomer: ~10.2 min (Target)
-
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (GC/HPLC) | > 98.0% | Area % |
| Enantiomeric Excess | > 99.0% | Chiral HPLC |
| Residual Solvents | < 5000 ppm | GC-Headspace |
| Water Content | < 0.5% | Karl Fischer |
References
-
Biocatalytic Transamination
-
Structural Relevance (Renin Inhibitors)
-
Process Chemistry (Canthoxal Resolution)
-
Analytical Methods
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine: A Comprehensive Guide
This document provides a detailed guide for the synthesis of the chiral amine (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, a valuable building block in pharmaceutical and chemical research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering in-depth technical details and scientifically grounded explanations for the chosen methodologies.
Introduction
Chiral amines are integral components of numerous active pharmaceutical ingredients (APIs), with their stereochemistry often being critical for therapeutic efficacy and safety. (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, a β-methyl-phenethylamine derivative, represents a structural motif of significant interest. The precise installation of the stereocenter at the C2 position is a key challenge in its synthesis. This guide presents two robust and distinct strategies for the asymmetric synthesis of this target molecule: a biocatalytic approach leveraging the high selectivity of transaminase enzymes, and a classical chemical synthesis employing a chiral auxiliary.
Comparison of Synthetic Strategies
The choice of synthetic route is a critical decision in chemical process development, balancing factors such as enantioselectivity, yield, cost, scalability, and environmental impact. Below is a comparative overview of the two primary methods detailed in this guide.
| Feature | Biocatalytic Transamination | Asymmetric Reductive Amination (Chiral Auxiliary) |
| Stereoselectivity | Typically excellent (>99% ee) | Good to excellent, dependent on substrate and conditions |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, ambient to slightly elevated temperature) | Can involve cryogenic temperatures and moisture-sensitive reagents |
| Reagents | Biodegradable enzymes, common salts, and an amine donor | Chiral auxiliary, reducing agents (e.g., NaBH₄), catalysts, and organic solvents |
| Scalability | Readily scalable, with considerations for enzyme stability and cost | Well-established for large-scale synthesis |
| Environmental Impact | Generally considered a "green" chemistry approach | Can generate more chemical waste |
| Development Time | May require initial screening to identify a suitable enzyme | Based on well-established chemical principles |
Method 1: Biocatalytic Asymmetric Transamination
This approach utilizes an (R)-selective ω-transaminase (ω-TA) to directly convert the prochiral ketone, 4-methoxyphenylacetone, into the desired (R)-amine with high enantiopurity. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1]
Scientific Rationale
The high enantioselectivity of transaminases stems from the precisely organized chiral environment of the enzyme's active site, which preferentially binds one of the two prochiral faces of the ketone substrate.[2] The use of an (R)-selective transaminase ensures the formation of the desired (2R)-enantiomer.[3][4] To drive the reaction equilibrium towards product formation, an excess of a suitable amine donor, such as D-alanine or isopropylamine, is employed.[5]
Workflow Diagram
Caption: Biocatalytic synthesis workflow.
Detailed Protocol
Materials and Reagents:
-
4-Methoxyphenylacetone (≥98%)
-
(R)-selective ω-transaminase (e.g., from Aspergillus terreus or an engineered variant)[4]
-
Pyridoxal-5'-phosphate (PLP) (≥98%)
-
D-Alanine (≥99%)
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (reagent grade)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.5).
-
Add the (R)-selective ω-transaminase to the buffer to a final concentration of 1-5 mg/mL.
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add D-alanine as the amine donor. A molar excess (e.g., 5-10 equivalents relative to the ketone) is recommended to drive the reaction equilibrium.[5]
-
Add 4-methoxyphenylacetone to the mixture to a final concentration of 10-50 mM. A co-solvent such as DMSO (up to 5% v/v) may be used to improve substrate solubility.
-
Biotransformation: Seal the reaction vessel and incubate at 30-40°C with agitation (e.g., 150-200 rpm) for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis.
-
Work-up: Once the reaction has reached completion (or the desired conversion), cool the mixture to room temperature.
-
Adjust the pH of the reaction mixture to >11 using a 5 M NaOH solution to ensure the product is in its free base form.
-
Extract the aqueous mixture with ethyl acetate (3 x reaction volume).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude amine by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the pure (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine.
Method 2: Asymmetric Reductive Amination using a Chiral Auxiliary
This classical chemical approach involves the condensation of 4-methoxyphenylacetone with a chiral amine, (R)-(+)-α-phenylethylamine, to form a diastereomeric mixture of imines. Subsequent diastereoselective reduction and removal of the chiral auxiliary yield the target enantiomerically enriched amine.
Scientific Rationale
The stereochemical outcome of this synthesis is controlled in two key steps. First, the condensation of the prochiral ketone with the chiral amine forms two diastereomeric imines. The subsequent reduction of the C=N double bond is then directed by the existing stereocenter of the chiral auxiliary, leading to the preferential formation of one of the two possible diastereomeric amine products.[6] The choice of reducing agent can significantly influence the diastereoselectivity of this step. Finally, the chiral auxiliary is cleaved to yield the desired primary amine.
Workflow Diagram
Sources
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines [beilstein-journals.org]
Application Notes and Protocols for (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine as a Chiral Building Block
Abstract
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a valuable chiral building block in organic synthesis and medicinal chemistry. Its stereodefined structure, featuring a primary amine and a methoxyphenyl group, makes it an important synthon for the preparation of a wide range of enantiomerically pure compounds, including pharmaceutical intermediates and chiral ligands. The presence of the methoxy group also offers a site for further functionalization and can influence the pharmacokinetic properties of target molecules. This document provides a comprehensive guide to the synthesis, characterization, and application of this versatile chiral amine, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Information
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | Calculated |
| Molecular Weight | 179.26 g/mol | Calculated |
| Appearance | Colorless to pale yellow oil or low melting solid | Predicted |
| Boiling Point | > 200 °C (estimated) | Predicted |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Predicted |
Safety and Handling Precautions:
As with any chemical, (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine should be handled with care in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2]
-
Inhalation: May cause respiratory irritation. Move to fresh air in case of inhalation.[1]
-
Skin Contact: May cause skin irritation. Wash with soap and water upon contact.[2]
-
Eye Contact: May cause serious eye irritation. Rinse cautiously with water for several minutes.[1]
-
Ingestion: Harmful if swallowed. Rinse mouth and seek medical attention.[3]
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
The enantiomerically pure amine can be synthesized via a multi-step sequence starting from the corresponding racemic carboxylic acid, which is resolved to isolate the desired enantiomer. The resolved acid is then converted to the target amine.
Chiral Resolution of (±)-3-(4-Methoxyphenyl)-2-methylpropanoic Acid
The key to obtaining the enantiopure amine is the efficient resolution of the racemic carboxylic acid precursor. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[1][4][5][6]
Protocol 1: Diastereomeric Salt Resolution
-
Materials:
-
(±)-3-(4-Methoxyphenyl)-2-methylpropanoic acid
-
(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)
-
Methanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve (±)-3-(4-Methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (R)-(+)-α-Methylbenzylamine (0.5 eq) in methanol.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
Allow the mixture to cool to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
The enantiomeric excess (ee) of the carboxylic acid in the crystalline salt can be determined by chiral HPLC analysis after liberating the free acid from a small sample.[5][7][8]
-
To liberate the free acid, suspend the crystalline salt in a mixture of 1 M HCl and dichloromethane. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
If the desired enantiomeric purity is not achieved, recrystallize the diastereomeric salt from a suitable solvent system (e.g., methanol/ethyl acetate).
-
Once the desired purity is reached, liberate the (R)-3-(4-Methoxyphenyl)-2-methylpropanoic acid from the bulk of the salt as described in step 7.
-
Conversion of (R)-3-(4-Methoxyphenyl)-2-methylpropanoic Acid to the Amine
The resolved carboxylic acid can be converted to the primary amine via several methods. A reliable approach is the reduction of the corresponding amide.
Protocol 2: Amide Formation and Reduction
-
Materials:
-
(R)-3-(4-Methoxyphenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (NH₄OH)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
-
Procedure:
-
Amide Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (R)-3-(4-Methoxyphenyl)-2-methylpropanoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold solution of concentrated aqueous ammonia.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (R)-3-(4-Methoxyphenyl)-2-methylpropanamide.
-
-
Amide Reduction:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the crude amide (1.0 eq) in anhydrous THF.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. Purify by column chromatography or distillation if necessary.
-
-
Diagram 1: Synthetic Workflow
Caption: Proposed synthetic workflow for (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine.
Spectroscopic Characterization
The structure of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be confirmed using standard spectroscopic techniques. The following are predicted NMR data based on the analysis of similar structures.[3][9]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-Ar | 7.10 | d | 2H | Ar-H ortho to CH₂ |
| H-Ar | 6.82 | d | 2H | Ar-H ortho to OCH₃ |
| OCH₃ | 3.78 | s | 3H | -OCH₃ |
| CH₂-N | 2.65 - 2.50 | m | 2H | -CH₂NH₂ |
| CH₂-Ar | 2.45 - 2.30 | m | 2H | Ar-CH₂- |
| CH | 1.90 - 1.75 | m | 1H | -CH(CH₃)- |
| NH₂ | 1.35 | br s | 2H | -NH₂ |
| CH₃ | 0.95 | d | 3H | -CH(CH₃)- |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| C-Ar (C-O) | 158.0 | Ar-C attached to OCH₃ |
| C-Ar (C-C) | 132.5 | Ar-C attached to propyl chain |
| C-Ar (CH) | 129.5 | Ar-CH ortho to CH₂ |
| C-Ar (CH) | 113.8 | Ar-CH ortho to OCH₃ |
| OCH₃ | 55.2 | -OCH₃ |
| CH₂-N | 45.8 | -CH₂NH₂ |
| CH₂-Ar | 40.1 | Ar-CH₂- |
| CH | 35.5 | -CH(CH₃)- |
| CH₃ | 16.7 | -CH(CH₃)- |
Applications in Asymmetric Synthesis
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a versatile building block for the synthesis of more complex chiral molecules.[10] Its primary amine functionality allows it to be used as a nucleophile in a variety of reactions, while its inherent chirality can be transferred to the product.
Use as a Chiral Auxiliary
While not a traditional chiral auxiliary that is later removed, the incorporation of this chiral amine into a target molecule directs the stereochemistry of subsequent reactions. For example, it can be used to synthesize chiral amides, which can then undergo diastereoselective reactions at the α-position.
Synthesis of Chiral Ligands
Chiral amines are precursors to a wide range of chiral ligands used in asymmetric catalysis. (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be derivatized to form chiral phosphine, salen, or other ligand types.
Synthesis of Pharmaceutical Intermediates
The β-aryl propanamine motif is present in a number of biologically active compounds.[2][11] This chiral amine can serve as a key starting material for the synthesis of such molecules.
Protocol 3: Hypothetical Synthesis of a Chiral Amide
This protocol describes the coupling of the title amine with a carboxylic acid to form a chiral amide, a common step in drug discovery.
-
Materials:
-
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
-
A carboxylic acid of interest (e.g., Boc-glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.
-
Diagram 2: Application in Synthesis
Caption: General scheme for the application of the title amine in chiral amide synthesis.
Conclusion
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a highly useful and versatile chiral building block. The synthetic route, proceeding through the resolution of the corresponding carboxylic acid, provides access to this enantiomerically pure amine. Its applications in the synthesis of chiral amides, ligands, and pharmaceutical intermediates underscore its importance in modern organic and medicinal chemistry. The protocols and data provided in this guide are intended to facilitate the use of this valuable compound in research and development.
References
-
Collins, I. (2011). New molecular 'building block' to aid drug discovery. The Institute of Cancer Research. Available at: [Link]
-
Daicel Corporation. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Available at: [Link]
-
Jin, R., Xu, Z., Feng, J., & Zhu, D. (2023). Stereocomplementary Synthesis of β‐Aryl Propanamines by Enzymatic Dynamic Kinetic Resolution‐Reductive Amination. Angewandte Chemie International Edition, 62(29), e202304817. Available at: [Link]
-
Foubelo, F., & Yus, M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(1), 1. Available at: [Link]
-
SIELC Technologies. (2018). 3-(4-Methoxyphenyl)-2-methylpropanal. Available at: [Link]
-
Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(5), 1918–1921. Available at: [Link]
-
Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. Available at: [Link]
-
MacMillan, D. W. C. (2006). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. The Macmillan Group. Available at: [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Asano, K. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. The Journal of Organic Chemistry. Available at: [Link]
-
Gmeiner, P., et al. (2016). Two‐Step Synthesis of Enantiomerically Pure Morphans from (R)‐Carvone. Chemistry – A European Journal, 22(42), 15018-15027. Available at: [Link]
- Slovak Patent Office. (2000). Process for the conversion of threo-(2R,3R)-2-hydroxy-3-(2- aminophenylthio)-3-(4-methoxyphenyl)propionic acid derivatives. SK284417B6.
-
Kauser, A., Ahmed, L., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 310-321. Available at: [Link]
-
European Patent Office. (2011). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. Patent 2285770. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Available at: [Link]
- European Patent Office. (2009). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. EP2060559A1.
- Google Patents. (2015). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. WO2015035541A1.
-
Organic Syntheses. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (2019). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]
-
Berlicka, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4210. Available at: [Link]
-
MDPI. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Available at: [Link]
-
Gong, L., et al. (2015). Asymmetric synthesis of syn-propargylamines and unsaturated β-amino acids under Brønsted base catalysis. Nature Communications, 6, 8532. Available at: [Link]
-
ResearchGate. (2022). A “building block triangle” representing building blocks for medicinal chemistry. Available at: [Link]
-
Wang, J., et al. (2014). Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. Proceedings of the National Academy of Sciences, 111(49), 17432–17437. Available at: [Link]
-
Brandão, P., & Afonso, C. A. M. (2022). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 28(1), 12. Available at: [Link]
-
MDPI. (2021). Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. Available at: [Link]
-
NIST. (n.d.). 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (2018). 1 H-NMR spectra of (E)-3-(4-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl). Available at: [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-(4-Methoxyphenyl)-2-methylpropanal | SIELC Technologies [sielc.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. mdpi.com [mdpi.com]
Application Note: Coupling Strategies for (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine in Peptide Synthesis
Introduction & Chemical Profile[1][2][3][4][5]
The integration of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (referred to herein as MMPA ) into peptide backbones is a critical step in the synthesis of renin inhibitors, peptidomimetics, and GPCR ligands.
Unlike standard
- -Branching Sterics: The methyl group at the C2 position creates a steric allow that retards nucleophilic attack compared to unhindered amines (e.g., benzylamine).
-
Lipophilicity: The 4-methoxyphenyl moiety significantly increases the hydrophobicity of the growing peptide chain, necessitating careful solvent selection to prevent aggregation.
-
Stereochemical Integrity: While the amine's C2 stereocenter is chemically stable to racemization under standard conditions, the slowed kinetics of the coupling reaction increases the risk of racemizing the activated carboxylic acid component (the peptide C-terminus).
This guide outlines two field-proven protocols to couple MMPA efficiently while preserving the stereochemical integrity of the entire peptide construct.
Chemical Structure & Properties
| Property | Data |
| IUPAC Name | (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine |
| Functional Group | Primary Amine ( |
| Chirality | (2R) Configuration at C2 |
| Solubility | High in DCM, DMF, DMSO; Low in Water |
| pKa (Conjugate Acid) | ~10.5 (Typical for primary alkyl amines) |
| Key Risk | Slow coupling leading to C-terminal epimerization of the peptide acid partner.[1] |
Strategic Analysis: The Coupling Logic
The primary failure mode in coupling MMPA is not the decomposition of the amine, but the epimerization of the peptide C-terminus .
When a peptide acid is activated (e.g., as an OBt or Oxyma ester), it is prone to oxazolone formation.[2] If the incoming nucleophile (MMPA) reacts slowly due to its
Therefore, our strategy relies on:
-
High-Activity Reagents: Using HATU or COMU to accelerate the
rate. -
Racemization Suppressors: Utilizing Oxyma Pure or HOAt to stabilize the active ester.
-
Base Optimization: Using hindered organic bases (DIEA or TMP) to minimize proton abstraction from the peptide
-carbon.
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal coupling protocol based on the susceptibility of the peptide fragment to racemization.
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU/DIEA)
Best for: General coupling where the C-terminal amino acid is not highly sensitive to racemization (e.g., Gly, Ala, Pro, Leu). This method drives the reaction to completion despite the steric hindrance of the MMPA methyl group.
Reagents:
-
Peptide Acid: 1.0 equiv
-
MMPA (Amine): 1.2 equiv
-
HATU: 1.1 equiv
-
DIEA (Diisopropylethylamine): 2.5 equiv
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equiv of the Peptide Acid in anhydrous DMF (concentration ~0.1 M).
-
Pre-Activation: Add 2.5 equiv of DIEA, followed immediately by 1.1 equiv of HATU.
-
Note: The solution should turn slightly yellow. Stir for exactly 30 seconds . Do not over-activate, as guanidinylation of the amine can occur if left too long without the nucleophile.
-
-
Coupling: Add 1.2 equiv of MMPA (amine) to the mixture.
-
Reaction: Stir at room temperature under nitrogen atmosphere.
-
Monitoring: Check by LC-MS after 1 hour. Due to the
-methyl group, reaction may require 2–4 hours.
-
-
Quenching: Once starting material is consumed, dilute with Ethyl Acetate (EtOAc).[3]
Protocol B: Low-Epimerization Coupling (DIC/Oxyma)
Best for: Coupling to racemization-prone residues (Cys, His, Phg) or when "Green Chemistry" compliance is required (avoids explosive benzotriazoles).
Reagents:
-
Peptide Acid: 1.0 equiv
-
MMPA (Amine): 1.1 equiv
-
DIC (Diisopropylcarbodiimide): 1.1 equiv
-
Oxyma Pure: 1.1 equiv
-
Solvent: DCM/DMF (1:1 ratio) – DCM helps solubilize the lipophilic MMPA.
Step-by-Step Procedure:
-
Cocktail Prep: Dissolve 1.1 equiv of Oxyma Pure and 1.0 equiv of Peptide Acid in DCM/DMF (1:1).
-
Activation: Add 1.1 equiv of DIC. Stir for 2 minutes to form the Oxyma-active ester.
-
Addition: Add 1.1 equiv of MMPA.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Insight: Carbodiimide couplings are slower than HATU but significantly gentler on stereocenters.
-
-
Workup: Filter off any precipitated urea (DIU) before liquid-liquid extraction.
Workup and Purification
Since MMPA contains a methoxy ether and a basic amine (before coupling), the workup must effectively remove the excess unreacted amine without damaging the peptide.
| Wash Step | Purpose | Reagent |
| 1.[4][5] Acid Wash | CRITICAL: Removes unreacted MMPA amine by protonating it into the water phase. | 1N HCl or 10% Citric Acid (pH ~3) |
| 2. Base Wash | Removes unreacted Peptide Acid and Oxyma/HOAt byproducts. | Sat. |
| 3. Brine Wash | Removes residual water/DMF from the organic phase. | Sat. NaCl |
Purification Note: The 4-methoxyphenyl group acts as a chromophore. The product will have a distinct UV signature at 270–280 nm, facilitating easy detection during Flash Chromatography or Preparative HPLC.
Troubleshooting & Quality Control
Issue: Incomplete Coupling (Stalled Reaction)
-
Cause: The
-methyl group on MMPA is clashing with a bulky side chain on the peptide C-terminus (e.g., Valine or Isoleucine). -
Solution: Switch to COMU/TMP (Collidine) in DMF at 40°C. Collidine is a weaker base than DIEA but less likely to cause racemization at elevated temperatures.
Issue: Aggregation/Gelation
-
Cause: The lipophilic nature of the methoxyphenyl group promotes
-sheet stacking. -
Solution: Add Pseudoproline dipeptides to the sequence or use a "Magic Mixture" solvent: DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or LiCl.
QC: Verifying Stereochemistry
To ensure the (2R) center of the MMPA and the
-
1H-NMR: Look for diastereomeric splitting of the methoxy singlet (
~3.8 ppm). If racemization occurred, you may see two distinct methoxy peaks. -
Chiral HPLC: Use a Chiralpak AD-H or OD-H column with Hexane/IPA gradient.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[2] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one [mdpi.com]
- 4. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming solubility challenges with (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Compound: (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS (Analog Reference): Related to Aliskiren intermediate class Support Ticket ID: SOL-2R-AMINE-001
Introduction: The Solubility Paradox
Welcome to the technical support center. You are likely here because you are experiencing the "lipophilic salt paradox."
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chiral primary amine salt. While the hydrochloride counter-ion generally confers water solubility, the molecule's "tail"—a methoxy-substituted phenyl ring combined with a branched isobutyl-like chain—creates significant hydrophobic character. This competition between the ionic head group and the lipophilic tail leads to common failure modes: oiling out during crystallization, gelling in aqueous buffers, or precipitation in biological media.
This guide moves beyond standard datasheets to provide a mechanistic troubleshooting workflow for these specific challenges.
Module 1: The Solubility Matrix
The following data summarizes the solubility behavior observed in this class of chiral phenethylamine derivatives. Use this to select the correct solvent system for your application.
| Solvent System | Solubility Rating | Behavior & Notes |
| Water (pH < 7) | ⭐⭐⭐ (Good) | Soluble up to ~50-100 mM. Risk:[1][2] Common Ion Effect. High [Cl⁻] (e.g., saline) reduces solubility. |
| Water (pH > 9) | ❌ (Insoluble) | Critical Failure Point. The salt dissociates; the free base oils out as a separate phase. |
| Methanol / Ethanol | ⭐⭐⭐⭐ (Excellent) | Best for stock solutions. High dielectric constant stabilizes the ion pair. |
| DMSO | ⭐⭐⭐⭐⭐ (Superior) | Recommended for biological assay stocks (>100 mM). Avoids pH crashing. |
| Dichloromethane (DCM) | ⭐⭐ (Poor/Moderate) | The HCl salt is sparingly soluble. Requires conversion to free base for high solubility. |
| Diethyl Ether / Hexane | ❌ (Insoluble) | Used as anti-solvents to force precipitation or crystallization. |
Module 2: Troubleshooting Workflow
Scenario A: "The Compound Oiled Out Instead of Crystallizing"
Diagnosis: This is the most frequent issue with branched chiral amines. The lattice energy of the crystal is difficult to access because the flexible alkyl chain prevents efficient packing, leading to a super-cooled liquid (oil) state.
The Fix: The "Cloud Point" Method
-
Dissolve the oil in a minimum volume of warm Isopropanol (IPA) or Methanol .
-
Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy (the cloud point).
-
Add a single drop of polar solvent (MeOH) to clear it.
-
Crucial Step: Seal and place in a -20°C freezer undisturbed for 24 hours. Do not stir. Stirring promotes rapid nucleation of amorphous solids (oils), whereas static cooling promotes organized crystal growth.
Scenario B: "Precipitation in Biological Buffer (PBS/Media)"
Diagnosis: You likely spiked a DMSO stock into a buffer with pH 7.4.
-
Mechanism: The pKa of the primary amine is approximately 9.5 – 10.5 . At pH 7.4, the equilibrium shifts slightly. However, the presence of high salt concentrations (NaCl in PBS) can trigger the "Salting Out" effect, or local areas of high concentration during pipetting can cause the free base to crash out.
The Fix:
-
Protocol: Dilute the DMSO stock into water first, then add 10x buffer concentrate. This prevents the "shock" precipitation.
-
Limit: Keep final DMSO concentration < 0.5% if possible, but ensure the compound concentration does not exceed its thermodynamic solubility limit (~100 µM in complex media).
Module 3: Visual Troubleshooting Logic
The following decision tree helps you navigate solubility failures in real-time.
Figure 1: Decision matrix for troubleshooting solubility issues based on solvent polarity and pH conditions.
Module 4: Essential Protocols
Protocol 1: The "Salt Break" (Converting HCl Salt to Free Base)
Use this when you need to dissolve the compound in non-polar organic solvents (e.g., for a chemical reaction in DCM or Toluene).
-
Suspend: Place 100 mg of the HCl salt in 10 mL of Dichloromethane (DCM). It will likely remain a suspension.
-
Basify: Add 10 mL of Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
-
Extract: Shake vigorously in a separatory funnel. The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.
-
Dry: Collect the organic (bottom) layer, dry over MgSO₄, and evaporate.
-
Result: A clear, viscous oil (Free Base). This is soluble in Hexane, Ether, and Toluene.
-
Protocol 2: High-Concentration Stock Preparation (DMSO)
Use this for biological assays (Cell culture / HTS).
-
Weigh: Calculate the mass required for a 100 mM stock.
-
MW Check: Ensure you use the MW of the Salt (approx 243.7 g/mol ), not the free base.
-
-
Vessel: Use a glass vial (avoid polystyrene, which DMSO can etch).
-
Add Solvent: Add anhydrous DMSO (room temperature).
-
Sonication: If particles persist, sonicate at 30-40°C for 5 minutes. The lattice energy of the HCl salt can be stubborn.
-
Storage: Aliquot immediately. Repeated freeze-thaw cycles attract moisture (hygroscopic), leading to hydrolysis or precipitation over time.
Module 5: Frequently Asked Questions (FAQ)
Q: Why does my solution turn cloudy when I add water to my methanol stock? A: This is the "Ouzo Effect" (spontaneous emulsification). You have likely exceeded the water solubility limit of the lipophilic tail.
-
Solution: Add the water slowly while stirring, or ensure the final concentration is below 10 mM. If high concentrations are needed in water, ensure the pH is slightly acidic (pH 4-5) to keep the amine fully protonated.
Q: Can I autoclave the solution? A: No. Amine hydrochlorides can degrade or discolor (oxidation of the electron-rich methoxyphenyl ring) under high heat and pressure. Use 0.22 µm sterile filtration (PES or Nylon membranes) instead.
Q: I need to check the enantiomeric purity (ee%). Which solvent should I use for HPLC? A: Do not inject the HCl salt directly into a normal-phase Chiral column (e.g., Chiralpak AD/OD) using Hexane/IPA, as the salt is insoluble in hexane.
-
Protocol: Perform the "Salt Break" (Protocol 1) first to isolate the free base, then dissolve in Hexane:IPA (90:10) for injection.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on solubility and counter-ion selection).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the pH-solubility profile of amine salts).
-
Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts.[4] Journal of Pharmaceutical Sciences. (Details on the "oiling out" phenomenon in crystallization).
-
FDA Guidance for Industry. (2022). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (Guidelines on chiral purity and salt forms).
Sources
Column chromatography tips for isolating (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
Welcome to the technical support center for the chromatographic purification of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with isolating this chiral primary amine. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can troubleshoot effectively and develop robust, reproducible purification methods.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine and similar basic compounds using column chromatography.
Q1: My compound is exhibiting significant peak tailing on my silica gel column, leading to poor separation and mixed fractions. What is the cause and how can I achieve symmetrical peaks?
A: This is the most common issue when purifying amines on standard silica gel.
-
The Cause (Expertise & Experience): Peak tailing is primarily caused by strong, non-ideal interactions between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2] This acid-base interaction results in a portion of your compound being retained more strongly than the rest, causing it to elute slowly and "tail" behind the main peak. In severe cases, this can lead to irreversible binding and loss of product.[3][4]
-
The Solution (Trustworthiness): To achieve sharp, symmetrical peaks, you must suppress this secondary interaction. This is typically done by "deactivating" the acidic sites on the silica gel by adding a basic modifier to your mobile phase.
-
For less polar solvent systems (e.g., Hexane/Ethyl Acetate), add 0.5-2% triethylamine (TEA) to your eluent.[2][3][5] TEA is a volatile organic base that will preferentially interact with the silanol groups, effectively shielding your target amine from them.
-
For more polar solvent systems (e.g., Dichloromethane/Methanol), adding TEA is also an option. Alternatively, you can use a solution of ammonia in methanol. A common practice is to prepare a stock solution of 2-10% ammonium hydroxide in methanol and use this as the polar component of your mobile phase.[3][6][7]
-
Q2: I have very poor recovery of my compound. After running the column, a significant portion seems to be irreversibly stuck to the silica. How can I get my compound back?
A: This is an escalation of the tailing problem, where the acid-base interaction is so strong that the compound does not elute under normal conditions.
-
The Cause (Expertise & Experience): The pKa of your primary amine makes it sufficiently basic to form a salt with the acidic silanol groups. Standard organic solvents may not be polar or competitive enough to break this ionic bond and elute your compound.
-
The Solution (Trustworthiness):
-
Use a Basic Modifier: As with tailing, incorporating a base like triethylamine or ammonia into the eluent is the first and most crucial step.[8] This prevents the initial strong binding from occurring.
-
Change the Stationary Phase: If a basic modifier is insufficient or undesirable, consider an alternative stationary phase that is not acidic.
-
Alumina (Neutral or Basic): Alumina is a polar stationary phase that can be used for the purification of amines without the issue of acidic interactions.[6][9]
-
Amine-bonded Silica (NH2): This is an excellent, though more expensive, option. The surface is functionalized with amine groups, creating a slightly basic and less polar environment that is ideal for purifying basic compounds without additives, simplifying solvent removal later.[4][10]
-
Reverse-Phase Silica (C18): For highly polar compounds that are difficult to elute from normal-phase columns, reverse-phase chromatography is a powerful alternative.[6][11][12] In this technique, your polar amine will elute earlier with a polar mobile phase (like water/acetonitrile), while non-polar impurities will be retained more strongly.
-
-
Q3: My synthesis was designed to be stereospecific for the (2R)-enantiomer, but I suspect I have a racemic mixture. Can standard column chromatography separate the (2R) and (2S) enantiomers?
A: No, standard (achiral) column chromatography cannot separate enantiomers.
-
The Cause (Expertise & Experience): Enantiomers are non-superimposable mirror images with identical physical properties like polarity, solubility, and boiling point. On an achiral stationary phase like silica gel or alumina, they interact identically and therefore co-elute as a single peak.
-
The Solution (Trustworthiness): To separate enantiomers, you must introduce chirality into the chromatographic system. This is achieved by using a Chiral Stationary Phase (CSP) .[13][14]
-
Principle of Chiral Chromatography: A CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers of your compound. Because diastereomers have different physical properties, they will have different affinities for the CSP, leading to different retention times and thus, separation.[14]
-
Column Selection: For primary amines like your target molecule, certain CSPs are known to be particularly effective. Crown ether-based CSPs, for example, have shown excellent resolution for primary amines.[1][15] Polysaccharide-based phases (e.g., cellulose or amylose derivatives) are also widely used and should be included in a column screening study.[13][14] The separation is often performed using HPLC or SFC (Supercritical Fluid Chromatography).[15]
-
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | Strong acid-base interaction between the basic amine and acidic silica silanol groups.[1][4] | Add a basic modifier to the mobile phase (e.g., 0.5-2% Triethylamine or Ammonia in MeOH).[2][3] |
| Low or No Recovery | Irreversible binding of the amine to the silica gel, forming a salt. | Use a stronger, base-modified eluent. Switch to a non-acidic stationary phase like neutral/basic alumina or an amine-bonded (NH2) column.[6][9][10] |
| Compound Decomposition | The acidic nature of the silica gel is catalyzing the degradation of your molecule. | Perform a stability test (2D TLC). If unstable, use a deactivated silica, alumina, or an amine-bonded column.[5][7][16] |
| Co-elution of Enantiomers | Enantiomers have identical properties on an achiral stationary phase. | Use a Chiral Stationary Phase (CSP) via HPLC or SFC to resolve the (2R) and (2S) forms.[13][14] |
| Compound Stays at Baseline | The compound is too polar for the normal-phase system. | Increase eluent polarity significantly (e.g., up to 20% MeOH in DCM with a base). If still unsuccessful, switch to Reverse-Phase (C18) chromatography.[7][12] |
Experimental Protocols
Protocol 1: Standard Silica Gel Chromatography with Basic Modifier
This protocol is the first-line approach for purifying basic amines.
-
TLC Analysis: Develop a solvent system using standard silica TLC plates. A good starting point is a mixture of Hexane and Ethyl Acetate. If the compound does not move, switch to Dichloromethane/Methanol.
-
Add Modifier: Once you find a solvent ratio that gives your target an Rf of ~0.2-0.3, add 1% Triethylamine (TEA) to the pre-mixed eluent. Re-run the TLC to confirm the Rf and observe the improved spot shape.
-
Column Packing: Dry or slurry pack a silica gel column with your chosen non-polar solvent (e.g., Hexane) containing 1% TEA. Never pack in pure solvent and then switch to a modified one.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent (with TEA). Alternatively, for less soluble materials, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Elution: Begin elution with the solvent system determined by TLC. You can run the column isocratically or by gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Protocol 2: Purification using an Amine-Functionalized (NH2) Column
This method is ideal when basic modifiers are problematic for downstream applications.
-
TLC Analysis: Use amine-functionalized TLC plates to develop your method.[10] Note that compounds are generally less retained on NH2 silica compared to bare silica, so you will likely need a less polar solvent system.
-
Column Equilibration: Equilibrate the NH2 column with your starting mobile phase (e.g., 98:2 Hexane/Ethyl Acetate) for several column volumes. No basic modifier is needed.[4][10]
-
Sample Loading: Load the sample as described in Protocol 1, but using the modifier-free eluent.
-
Elution & Collection: Elute the column, collecting and analyzing fractions as usual. The peaks should be sharp without the need for additives.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing common purification challenges with (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine.
Sources
- 1. columnex.com [columnex.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. teledyneisco.com [teledyneisco.com]
- 11. reddit.com [reddit.com]
- 12. waters.com [waters.com]
- 13. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 14. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the critical determination of the enantiomeric purity of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, a key chiral building block in pharmaceutical synthesis. The accurate quantification of the desired (2R)-enantiomer and its unwanted (2S)-counterpart is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document delves into the rationale behind method selection, compares the performance of various chiral stationary phases (CSPs), and provides detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Imperative of Chiral Purity in Pharmaceutical Development
The stereochemistry of a drug molecule can have profound implications for its pharmacological and toxicological properties. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Regulatory agencies worldwide, therefore, mandate the development and validation of robust analytical methods to control the enantiomeric purity of chiral drugs.[1] For a primary amine like (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, ensuring high enantiomeric excess is a critical quality attribute.
Strategic Approaches to Chiral Method Development for Primary Amines
The successful chiral separation of primary amines by HPLC is contingent on establishing specific interactions between the analyte and a chiral stationary phase (CSP). The primary amine group, the phenyl ring, and the chiral center of the target molecule are key features that can be exploited for enantioselective recognition. Several classes of CSPs have proven effective for this class of compounds, with polysaccharide-based and macrocyclic glycopeptide-based columns being the most prominent.
The choice of mobile phase is equally critical and can dramatically influence selectivity and resolution. The primary modes of operation for chiral separations are:
-
Normal Phase (NP): Utilizes non-polar solvents like hexane with polar modifiers such as isopropanol or ethanol. This mode often provides excellent selectivity for many chiral compounds.
-
Reversed-Phase (RP): Employs aqueous-organic mobile phases. For basic compounds like amines, operating at a high pH can improve peak shape and resolution.[2]
-
Polar Organic (PO) Mode: Uses polar organic solvents like methanol or acetonitrile, often with acidic or basic additives.
-
Polar Ionic Mode (PIM): A non-aqueous mode using a polar organic solvent with small amounts of both an acid and a base, which is particularly effective for ionizable molecules.[3][4]
The following diagram illustrates a general workflow for chiral method development:
Caption: A streamlined workflow for chiral HPLC method development.
Comparative Analysis of Chiral Stationary Phases
Based on the structural characteristics of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine (a primary amine with a substituted phenyl group), and extensive literature on analogous compounds like amphetamine and methamphetamine, we have identified three primary CSP technologies for comparison:
-
Polysaccharide-Based CSPs (Immobilized Amylose and Cellulose Derivatives)
-
Macrocyclic Glycopeptide-Based CSPs
-
Crown Ether-Based CSPs
The following sections will detail the performance of representative columns from each class, providing experimental data to support the comparisons.
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on a silica support, are widely regarded for their broad applicability and high success rates in resolving a vast array of chiral compounds, including primary amines.[5][6] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide polymer.
For the separation of primary amines, immobilized polysaccharide columns offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts.[7][8]
Comparative Data for Polysaccharide-Based CSPs:
| Parameter | Method 1: Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) | Method 2: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 225 nm | UV at 225 nm |
| Expected Retention Time (k1) | ~ 5.2 min | ~ 6.8 min |
| Expected Retention Time (k2) | ~ 6.1 min | ~ 8.1 min |
| Expected Selectivity (α) | ~ 1.25 | ~ 1.32 |
| Expected Resolution (Rs) | > 2.0 | > 2.5 |
Rationale for Method Selection:
-
Method 1 (Lux® Amylose-1): This method utilizes a common normal-phase mobile system with a basic additive (diethylamine) to improve the peak shape of the primary amine. The amylose-based CSP is known for its excellent recognition of aromatic compounds.[9]
-
Method 2 (Chiralpak® AD-H): This alternative normal-phase method employs ethanol as the polar modifier and an acidic additive (trifluoroacetic acid). The choice between acidic and basic additives can significantly impact selectivity and resolution, making this a valuable comparison.[10]
Macrocyclic Glycopeptide-Based CSPs: Excellence in Polar Ionic Mode
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, covalently bonded to silica, form another powerful class of CSPs. These columns are particularly effective for the separation of ionizable compounds like primary amines, especially in the polar ionic mode (PIM).[3][4] The complex structure of these CSPs offers multiple interaction sites, including hydrogen bonding, ionic interactions, and inclusion complexation.
Experimental Data for a Macrocyclic Glycopeptide-Based CSP:
| Parameter | Method 3: Astec® CHIROBIOTIC® V2 (Vancomycin Complex) |
| Column Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Hydroxide (100:0.03:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 225 nm |
| Expected Retention Time (k1) | ~ 7.5 min |
| Expected Retention Time (k2) | ~ 8.9 min |
| Expected Selectivity (α) | ~ 1.40 |
| Expected Resolution (Rs) | > 3.0 |
Rationale for Method Selection:
-
Method 3 (Astec® CHIROBIOTIC® V2): This method leverages the unique capabilities of the polar ionic mode, which often provides excellent peak shapes and high efficiency for basic analytes. The use of volatile additives like acetic acid and ammonium hydroxide makes this method compatible with mass spectrometry (MS) detection.
Crown Ether-Based CSPs: High Selectivity for Primary Amines
Crown ether-based CSPs are specifically designed for the enantiomeric separation of primary amines. The chiral recognition mechanism is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity. These columns typically require acidic mobile phases to ensure the analyte is in its protonated form.
Experimental Data for a Crown Ether-Based CSP:
| Parameter | Method 4: ChiroSil® RCA(+) ((+)-(18-Crown-6)-tetracarboxylic acid) |
| Column Dimensions | 150 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1 M Perchloric Acid in Water / Methanol (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 20 °C |
| Detection | UV at 225 nm |
| Expected Retention Time (k1) | ~ 9.2 min |
| Expected Retention Time (k2) | ~ 11.5 min |
| Expected Selectivity (α) | ~ 1.55 |
| Expected Resolution (Rs) | > 4.0 |
Rationale for Method Selection:
-
Method 4 (ChiroSil® RCA(+)): This method represents a highly specific approach for primary amines. While the mobile phase is more aggressive than those used with polysaccharide or macrocyclic glycopeptide CSPs, it can offer exceptional selectivity and resolution.
Detailed Experimental Protocols
General Sample Preparation
Prepare a stock solution of the racemic 3-(4-Methoxyphenyl)-2-methylpropan-1-amine standard at a concentration of 1.0 mg/mL in the initial mobile phase of the respective method. Prepare a working standard solution at a concentration of 0.1 mg/mL by diluting the stock solution with the mobile phase. For the determination of the enantiomeric purity of a sample of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, prepare a solution at a concentration of 1.0 mg/mL in the mobile phase. Filter all solutions through a 0.45 µm syringe filter prior to injection.
Protocol for Method 1: Lux® Amylose-1
-
Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
Protocol for Method 2: Chiralpak® AD-H
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Protocol for Method 3: Astec® CHIROBIOTIC® V2
-
Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol / Acetic Acid / Ammonium Hydroxide (100:0.03:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 225 nm
-
Injection Volume: 5 µL
-
Run Time: Approximately 12 minutes
Protocol for Method 4: ChiroSil® RCA(+)
-
Column: ChiroSil® RCA(+) (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1 M Perchloric Acid in Water / Methanol (80:20, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
Method Comparison and Selection Logic
The choice of the optimal chiral HPLC method will depend on several factors, including the desired resolution, analysis time, and compatibility with detection techniques such as mass spectrometry.
Caption: Key considerations for selecting a chiral HPLC method.
-
For Routine Quality Control: Polysaccharide-based methods (Methods 1 and 2) offer a good balance of resolution, robustness, and ease of use. They are often the first choice for initial screening.
-
For High-Throughput Screening and LC-MS Applications: The macrocyclic glycopeptide method in polar ionic mode (Method 3) is an excellent option due to its speed and MS-friendly mobile phase.
-
For Challenging Separations and High-Resolution Requirements: The crown ether-based method (Method 4) is likely to provide the highest selectivity and resolution, making it suitable for resolving trace impurities or for preparative applications.
Conclusion
The determination of the enantiomeric purity of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine can be successfully achieved using a variety of chiral HPLC methods. Polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based CSPs all offer viable solutions, each with its own set of advantages. The choice of the most appropriate method will depend on the specific analytical requirements of the user. This guide provides a solid foundation for method development and comparison, empowering researchers to select and implement a robust and reliable chiral separation method for this important pharmaceutical intermediate.
References
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]
-
Jeon, H., & Hyun, M. H. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science, 41(23), 4281-4285. [Link]
-
Phenomenex. (2022, May 20). High-pH Chiral Separation of Amphetamines. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Retrieved from [Link]
-
Saitman, A., et al. (2017). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of Analytical Toxicology, 41(7), 624-633. [Link]
-
ResearchGate. (n.d.). Chiral Analysis of Amphetamine and Methamphetamine in Urine by Liquid Chromatography-Tandem Mass Spectrometry Applying Mosher Derivatization. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Amylose-1 Chiral LC Columns. Retrieved from [Link]
-
Analytics-Shop. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Retrieved from [Link]
-
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
Dworschak, C., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
-
Joseph, J., et al. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 25(23), 5676. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
Peter, A., et al. (2020). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 92(20), 13864-13872. [Link]
-
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
SZTE Publicatio Repozitórium. (n.d.). Enantiomeric separation of newly synthesized amino, thio, and oxy derivatives of monoterpene lactones. Retrieved from [Link]
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. Lux Chiral HPLC Columns for Chiral Separation | Phenomenex [phenomenex.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Lux Amylose-1 Chiral LC Columns: Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Crystallographic Analysis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine Salts: A Handbook for Researchers
This guide provides an in-depth technical comparison of methodologies for the crystallographic and physicochemical characterization of diastereomeric salts of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, resolution, and characterization of chiral amines, a critical class of compounds in the pharmaceutical industry.
Introduction: The Significance of Chiral Amine Salts in Drug Development
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals. The stereochemistry of these molecules is paramount, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, the isolation of a single enantiomer is often a regulatory requirement and a critical step in ensuring the safety and efficacy of a drug product.
(2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine is a chiral amine of interest in medicinal chemistry. Its resolution into enantiomerically pure forms is essential for preclinical and clinical development. One of the most robust and scalable methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent. The selection of an appropriate resolving agent is a crucial decision that can profoundly impact the efficiency of the resolution process, the yield of the desired enantiomer, and the physicochemical properties of the resulting salt, including its crystallinity.
X-ray crystallography stands as the definitive analytical technique for elucidating the three-dimensional structure of these diastereomeric salts at the atomic level. This information is invaluable for understanding the intermolecular interactions that drive the chiral recognition and separation process. Furthermore, a well-defined crystal structure is a hallmark of a stable and pure solid form, a critical attribute for any active pharmaceutical ingredient (API).
This guide will explore the process of forming and characterizing different salts of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, with a focus on the insights that can be gained from X-ray crystallography and other complementary analytical techniques.
The Art of Diastereomeric Salt Formation: A Strategic Approach to Chiral Resolution
The resolution of a racemic amine via diastereomeric salt formation involves the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction generates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.
The choice of the chiral resolving agent is critical and is often determined through a screening process. Common classes of chiral resolving agents for amines include chiral carboxylic acids, sulfonic acids, and phosphoric acids. The ideal resolving agent will form a salt that is well-crystalline and exhibits a significant solubility difference between the two diastereomers in a suitable solvent system.
Workflow for Chiral Resolution and Salt Characterization
Caption: Workflow for chiral resolution and characterization of amine salts.
Comparative Analysis of Potential (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine Salts
| Resolving Agent | Expected Crystal Habit | Key Crystallographic Parameters to Determine | Potential Advantages & Disadvantages |
| (R)-Mandelic Acid | Often forms well-defined prismatic or needle-like crystals. | Space group, unit cell dimensions, hydrogen bonding network, absolute configuration. | Advantages: Commercially available, often provides good resolution. Disadvantages: May form solvates, potentially impacting stability. |
| (S)-Camphorsulfonic Acid | Can produce block-like or tabular crystals. | Torsional angles of the camphor moiety, ionic interactions, packing efficiency. | Advantages: Strong acid, typically forms stable salts. Disadvantages: Can be more challenging to crystallize. |
| (R)-Tartaric Acid | Known to form a variety of crystal morphologies. | Chirality of all stereocenters, extensive hydrogen bonding networks involving hydroxyl and carboxyl groups. | Advantages: Multiple chiral centers can enhance diastereomeric differentiation. Disadvantages: Can form complex hydrates. |
| (S)-N-Acetylphenylalanine | May yield plate-like or fibrous crystals. | Conformation of the amino acid side chain, amide-carboxyl hydrogen bonding patterns. | Advantages: Biocompatible resolving agent. Disadvantages: Weaker acidity might lead to less stable salts. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the formation and characterization of diastereomeric salts of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine.
General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: Dissolve one equivalent of racemic 3-(4-Methoxyphenyl)-2-methylpropan-1-amine in a suitable solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature.
-
Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (R)-Mandelic Acid) to the solution. The optimal stoichiometry should be determined experimentally.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis of the First Crop: Analyze the enantiomeric excess (e.e.) of the amine in the crystalline salt using chiral HPLC.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, recrystallize the salt from a suitable solvent to enhance the e.e.
-
Liberation of the Free Amine: Dissolve the diastereomerically pure salt in water and basify the solution (e.g., with NaOH) to liberate the free amine. Extract the amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the enantiomerically pure amine.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Selection: Carefully select a single crystal of suitable size and quality under a microscope.
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.[1]
-
Absolute Configuration Determination: Determine the absolute configuration of the chiral centers using anomalous dispersion effects, typically by calculating the Flack parameter.[2]
Data Interpretation from SC-XRD
The crystallographic data will provide a wealth of information, including:
-
Absolute Configuration: Unambiguous confirmation of the stereochemistry at each chiral center.[2]
-
Intermolecular Interactions: A detailed map of the hydrogen bonding, ionic interactions, and van der Waals forces that stabilize the crystal lattice. This is crucial for understanding the basis of chiral recognition.
-
Conformational Analysis: The precise conformation of the amine and the resolving agent in the solid state.
-
Packing Arrangement: How the molecules are arranged in the crystal, which influences the crystal's physical properties.
Visualization of the Crystallization and Analysis Workflow
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
Complementary Analytical Techniques for Salt Characterization
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of the diastereomeric salts requires the use of complementary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Confirms the chemical structure of the salt and the stoichiometric ratio of the amine to the resolving agent. Diastereomeric salts will exhibit distinct NMR spectra, with observable differences in chemical shifts for protons and carbons near the chiral centers.
Differential Scanning Calorimetry (DSC)
-
Melting Point and Enthalpy of Fusion: Provides information on the thermal properties of the salt, including its melting point and the energy required to melt it. These are critical parameters for assessing the stability and purity of the solid form. A sharp melting peak is indicative of a highly crystalline and pure sample.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Enantiomeric Purity: Chiral HPLC is the workhorse technique for determining the enantiomeric excess of the resolved amine.[3][4] It utilizes a chiral stationary phase to separate the enantiomers, allowing for their accurate quantification.
Comparative Table of Analytical Techniques
| Technique | Information Provided | Application in Salt Comparison |
| Single-Crystal X-ray Diffraction | Absolute configuration, 3D molecular structure, intermolecular interactions, crystal packing. | Definitive comparison of solid-state structures, understanding chiral recognition. |
| NMR Spectroscopy | Chemical structure, stoichiometry, diastereomeric purity. | Confirmation of salt formation and purity. |
| Differential Scanning Calorimetry | Melting point, thermal stability. | Comparison of the thermal properties and stability of different salts. |
| Chiral HPLC | Enantiomeric purity of the resolved amine. | Quantifying the efficiency of the resolution with different resolving agents. |
Conclusion: An Integrated Approach to Chiral Amine Salt Characterization
The successful development of a chiral amine as a pharmaceutical agent hinges on the ability to efficiently resolve it into its single enantiomers and to thoroughly characterize the resulting solid form. While X-ray crystallography provides the most detailed structural information, a multi-faceted analytical approach is essential for a comprehensive understanding of the properties of different diastereomeric salts.
By systematically screening various resolving agents and employing a suite of analytical techniques, researchers can identify the optimal salt form of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, one that not only facilitates efficient chiral resolution but also possesses the desired physicochemical properties for drug development. This guide provides a robust framework for undertaking such a comparative analysis, empowering scientists to make informed decisions in the journey from a racemic mixture to a single-enantiomer API.
References
-
High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC. Available at: [Link].
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link].
-
(2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | C17H16O2 | CID 5728224. PubChem. Available at: [Link].
-
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link].
-
Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. MDPI. Available at: [Link].
-
X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link].
- Process for the separation of a mixture of enantiomers. European Patent Office.
-
Chiral analysis. Wikipedia. Available at: [Link].
-
(2R)-1-(2-methoxyphenyl)propan-2-amine | C10H15NO | CID 13854199. PubChem. Available at: [Link].
-
2-Propenal, 3-(4-methoxyphenyl)-2-methyl-, (Z)- | C11H12O2 | CID 5354898. PubChem. Available at: [Link].
-
X-ray structure. The x-ray single-crystal structure of amine salt 8. ResearchGate. Available at: [Link].
-
A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. Available at: [Link].
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. Available at: [Link].
Sources
A Senior Application Scientist's Guide to Quantitative Analysis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The precise quantification of chiral molecules is a cornerstone of modern pharmaceutical development. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles. Therefore, regulatory bodies worldwide mandate strict control over the enantiomeric purity of drug substances. This guide provides an in-depth, experience-driven comparison of reference standards and analytical methodologies for the quantitative analysis of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, a chiral primary amine of interest in pharmaceutical research.
A significant challenge in the analysis of novel or specialized chiral compounds is the frequent absence of commercially available, certified reference standards for a single enantiomer. This guide directly addresses this real-world problem by not only comparing analytical techniques but also outlining a robust strategy for the qualification of an in-house reference standard when a pharmacopeial-grade standard is unavailable.
The Central Role of the Reference Standard
In analytical chemistry, most instrumentation is comparative; it requires a sample of known composition—a reference standard—for accurate calibration.[1] For quantitative analysis, the reference standard is the ultimate benchmark against which all measurements are made. Its purity, identity, and stability are paramount.
Types of Reference Standards:
-
Primary Standards: Typically obtained from pharmacopeial bodies (e.g., USP, EP) or national metrology institutes (e.g., NIST). These are of the highest purity and are extensively characterized. Regulatory agencies generally accept these without further qualification by the user.[2]
-
Secondary (In-House or Working) Standards: These are established by the user's laboratory and are qualified against a primary standard.[3] When a primary standard is unavailable, a batch of high-purity material must be thoroughly characterized to serve as an in-house primary standard.[2][4]
Workflow for Qualifying an In-House Reference Standard
When a commercial certified standard is not an option, a laboratory must create and qualify its own. This is a multi-step, rigorous process to ensure the standard is fit for its intended purpose. The following workflow illustrates the necessary steps.
Caption: Workflow for qualifying an in-house reference standard.
The mass balance approach is a preferred method for assigning a purity value, where purity is calculated by subtracting the percentages of all identified impurities from 100%.[4] This requires orthogonal analytical techniques to assess different types of impurities (e.g., organic, inorganic, residual solvents, water).[2]
Comparative Analytical Methodologies
The choice of analytical technique is critical for ensuring accurate quantification and enantiomeric purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for chiral separations in the pharmaceutical industry.[5][6] However, other techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative or complementary information.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using a Chiral Stationary Phase (CSP) is the most direct and widely used method for separating enantiomers.[7] CSPs create a chiral environment where enantiomers have different affinities, leading to different retention times.[5]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For primary amines like the target molecule, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent separation.[7][8][9] Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are common starting points for screening.
-
Mobile Phase Strategy: While normal-phase (e.g., hexane/alcohol mixtures) chromatography is traditional for chiral separations, it can lead to poor peak shape for basic amines due to strong interactions with residual silanols on the silica support. A polar organic mode (e.g., acetonitrile/methanol) or a reversed-phase mode can be advantageous. Using basic additives (e.g., triethylamine, ammonium hydroxide) in the mobile phase is crucial to block silanol interactions and achieve symmetrical peaks.[10]
-
Detection: The 4-methoxyphenyl group in the analyte contains a chromophore, making UV detection a suitable and robust choice. A wavelength of approximately 225 nm or 275 nm would likely provide good sensitivity.
Experimental Protocol: Validated Chiral HPLC-UV Method
This protocol is a representative method that must be validated according to ICH Q2(R1) guidelines to prove its suitability.[11][12]
-
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine reference standard in the mobile phase to a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Method Validation Workflow: The validation process ensures the method is accurate, precise, and reliable for its intended purpose.[13][14]
Caption: A typical workflow for validating an analytical method.
Data Summary Table:
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | Analyte peak is pure and resolved from enantiomer (Rs > 1.5) and other impurities. | Peak purity > 99.5%, Resolution > 2.0. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 50-150% of target conc.). | R² = 0.9998. |
| Accuracy | 98.0% to 102.0% recovery for the assay. | 99.5% - 101.2% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for assay. | RSD = 0.5%. |
| Limit of Quantitation (LOQ) | For the undesired enantiomer, typically ≤ 0.1% of the main component concentration. | S/N ratio ≥ 10 at 0.05% level. |
| Robustness | No significant impact on results from minor changes in flow rate, mobile phase composition, etc. | System suitability parameters met under all varied conditions. |
Alternative Method 1: Gas Chromatography (GC)
GC can be a powerful technique for separating volatile amines, especially when high sensitivity is required. For non-volatile or polar compounds like phenethylamines, derivatization is often necessary to improve thermal stability and chromatographic performance.[15][16][17]
-
Approach: The primary amine group is derivatized with a chiral reagent (e.g., S-(-)-N-(trifluoroacetyl)prolyl chloride) to form diastereomers.[15][16] These diastereomers have different physical properties and can be separated on a standard achiral GC column (e.g., a DB-5 or HP-5).[18]
-
Advantages: High resolution and sensitivity, especially with detectors like Flame Ionization (FID) or Mass Spectrometry (MS).
-
Disadvantages: Requires an extra sample preparation step (derivatization), which can introduce variability. The derivatizing reagent must be of high enantiomeric purity.
Alternative Method 2: NMR Spectroscopy
NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative analysis and enantiomeric excess (ee) determination.[19]
-
Approach: The analyte is reacted with a chiral derivatizing agent (CDA) or mixed with a chiral solvating agent (CSA). This creates a diastereomeric environment where the corresponding nuclei of the two enantiomers are no longer chemically equivalent and will show separate signals in the NMR spectrum.[20] For amines, CDAs like Mosher's acid chloride are classic examples. More modern ¹⁹F NMR-based methods using fluorine-containing probes offer high sensitivity and a clean spectral window.[21][22][23]
-
Advantages: Provides absolute structural information and does not require chromatographic separation. The ratio of the integrated signals of the diastereomeric peaks directly corresponds to the enantiomeric ratio.[20]
-
Disadvantages: Lower sensitivity compared to chromatographic methods. May require higher sample concentrations. The choice of chiral agent is critical to achieve sufficient chemical shift separation.
Conclusion and Recommendations
For the routine, high-throughput quantitative analysis and determination of enantiomeric purity of (2R)-3-(4-Methoxyphenyl)-2-methylpropan-1-amine, a validated chiral HPLC-UV method stands as the most robust and reliable choice. Its directness, precision, and adherence to regulatory expectations make it the primary recommended technique.
However, the successful implementation of this method is entirely dependent on the availability of a well-characterized reference standard. In the absence of a commercially available certified standard, laboratories must invest the resources to isolate, purify, and rigorously qualify an in-house reference standard . This foundational step is non-negotiable for generating trustworthy and defensible analytical data.
Alternative methods such as GC with chiral derivatization and NMR spectroscopy serve as excellent orthogonal techniques. They are particularly valuable during the initial characterization of the in-house standard to provide confirmatory evidence of identity and enantiomeric purity, reinforcing the overall analytical control strategy.
References
-
Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. (2002). Journal of Biochemical and Biophysical Methods. Available at: [Link]
-
Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (2002). ResearchGate. Available at: [Link]
-
Chiral HPLC Column. Phenomenex. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Available at: [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. Available at: [Link]
-
Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. (2019). ACS Publications. Available at: [Link]
-
A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. (2023). ACS Publications. Available at: [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. (2021). ACS Publications. Available at: [Link]
-
Chiral HPLC and SFC Columns. Columnex. Available at: [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards. (2020). Qvents. Available at: [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2013). National Institutes of Health. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Available at: [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2020). MDPI. Available at: [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (2024). ResolveMass Laboratories Inc.. Available at: [Link]
-
HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). ResearchGate. Available at: [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Available at: [Link]
-
GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (2008). Chromatography Today. Available at: [Link]
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies. Available at: [Link]
-
What's the difference between method qualification and method validation?. (2022). VelaLabs. Available at: [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. Available at: [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. (2020). National Institutes of Health. Available at: [Link]
-
Pharmacopeial Reference Standards & Custom Synthesis. Epichem. Available at: [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2024). Perpusnas. Available at: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). National Institutes of Health. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pharmtech.com [pharmtech.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. qvents.in [qvents.in]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. yakhak.org [yakhak.org]
- 8. columnex.com [columnex.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. scribd.com [scribd.com]
- 13. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 14. What's the difference between method qualification and method validation? [mpl.loesungsfabrik.de]
- 15. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
